![molecular formula C16H18O3S2 B14366062 Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 90884-29-0](/img/structure/B14366062.png)
Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of phenol groups connected through an oxybis(2,1-ethanediylthio) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of phenol derivatives with bis(2-chloroethyl) ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with molecular targets through its phenolic groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenol, 4,4’-oxybis-: This compound has a similar structure but lacks the ethanediylthio linkage.
Phenol, 4,4’-(1-methylethylidene)bis-:
Uniqueness: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90884-29-0 |
|---|---|
Fórmula molecular |
C16H18O3S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[2-[2-(4-hydroxyphenyl)sulfanylethoxy]ethylsulfanyl]phenol |
InChI |
InChI=1S/C16H18O3S2/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8,17-18H,9-12H2 |
Clave InChI |
NOMXFWAANLCUKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCCOCCSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


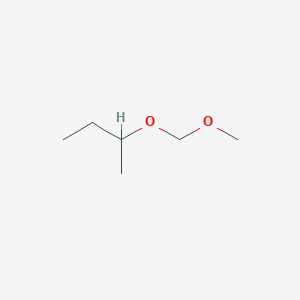
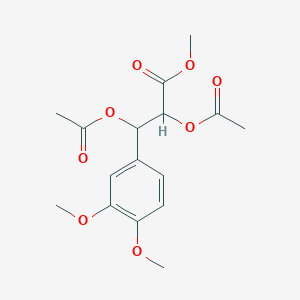
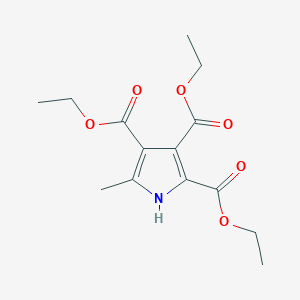
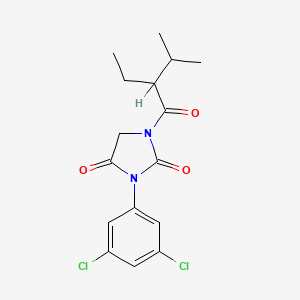
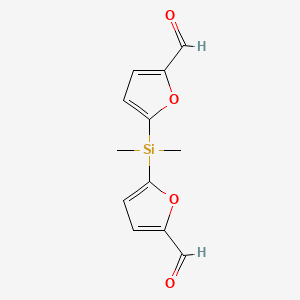

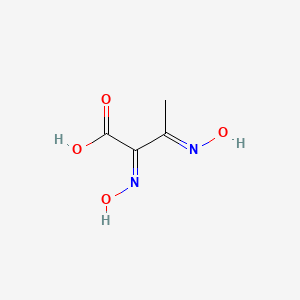
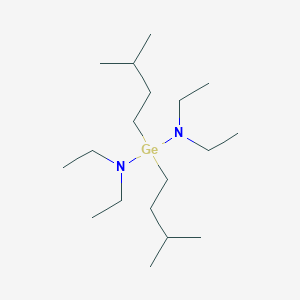
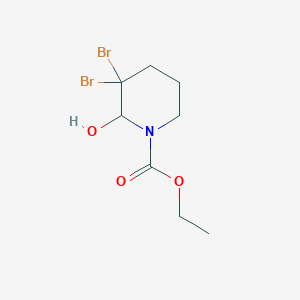
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
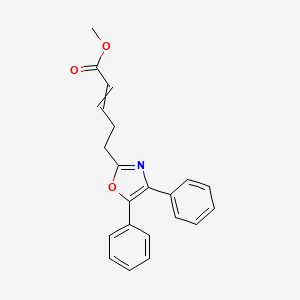
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)

